Cas no 100158-68-7 ((4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE)
(4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE Chemical and Physical Properties
Names and Identifiers
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- (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE
- (S)-1-METHYL-4-(2-PYRROLIDINYLCARBONYL)-PIPERAZINE
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- Inchi: InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1
- InChI Key: FXYNRDLXGBFSTB-VIFPVBQESA-N
- SMILES: CN1CCN(CC1)C(=O)[C@@H]2CCCN2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
(4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032333-1g |
4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone |
100158-68-7 | 1g |
£414.00 | 2022-03-01 | ||
| Chemenu | CM483113-1g |
(S)-(4-Methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone |
100158-68-7 | 95% | 1g |
$474 | 2023-01-05 |
(4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE
Chemical Profile of (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE and CAS No 100158-68-7
Compound (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE, identified by its CAS number 100158-68-7, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic structures that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The unique arrangement of nitrogen-containing rings in its molecular framework imparts distinct chemical and pharmacological properties, making it a subject of intense research interest.
The molecular structure of (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE consists of two key pharmacophoric units: a 4-methylpiperazine moiety and an (S)-pyrrolidin-2-ylmethyl group. These structural components are known to contribute to the compound's ability to interact with various biological targets, including enzymes and receptors. The presence of the (S)-configuration at the pyrrolidinyl carbon adds a layer of stereochemical specificity, which is often critical in determining the efficacy and selectivity of pharmaceutical agents.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced pharmacological profiles. (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE has emerged as a promising candidate in this context due to its unique structural features. Studies have demonstrated its potential in modulating pathways associated with neurological disorders, cardiovascular diseases, and inflammatory conditions. The compound's ability to engage with multiple targets makes it an attractive scaffold for designing next-generation drugs that offer improved therapeutic outcomes.
One of the most compelling aspects of (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE is its role as a building block in medicinal chemistry. Researchers have leveraged its structural framework to synthesize derivatives with tailored biological activities. For instance, modifications at the piperazine ring have been shown to enhance binding affinity to specific receptors, while alterations at the pyrrolidinyl moiety can influence metabolic stability and bioavailability. These findings underscore the compound's versatility and its potential as a lead compound for further drug development.
The pharmacokinetic properties of (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE have also been extensively studied. Preclinical investigations have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes it a suitable candidate for oral administration and potential clinical translation. Additionally, its low toxicity profile suggests that it may be well-tolerated by patients, further enhancing its therapeutic appeal.
Advances in computational chemistry have played a pivotal role in understanding the interactions between (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE and biological targets. Molecular docking studies have provided insights into how the compound binds to its intended receptors, offering a rational basis for structure-based drug design. These computational approaches have complemented experimental efforts, enabling researchers to optimize the compound's pharmacological properties more efficiently.
The synthesis of (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as 4-methylpiperazine and (S)-pyrrolidinylmethyl halides. These intermediates are then coupled using transition metal-catalyzed reactions or other synthetic methodologies to form the final product. The precision required in these synthetic steps underscores the importance of advanced chemical techniques in producing high-quality pharmaceutical intermediates.
Recent clinical trials have begun to explore the therapeutic potential of derivatives inspired by (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE. Early results suggest that these compounds may offer significant benefits in treating conditions such as depression, schizophrenia, and chronic pain. The positive outcomes from these trials have generated excitement within the scientific community and highlight the importance of continued research into this class of molecules.
The future directions for research on (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE are multifaceted. Scientists are exploring new synthetic routes to improve yield and purity, as well as investigating novel derivatives with enhanced pharmacological profiles. Additionally, there is growing interest in understanding how environmental factors influence the activity of this compound, which could lead to new therapeutic strategies.
In conclusion, (4-METHYL-PIPERAZIN-1-YL)-(S)-PYRROLIDIN-2-YL-METHANONE is a remarkable compound with significant potential in pharmaceutical applications. Its unique molecular structure, combined with favorable pharmacokinetic properties and promising preclinical results, make it a valuable asset in drug development efforts. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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